mPGES1-IN-8

mPGES-1 Inflammation Ex Vivo Assay

mPGES-1 inhibitor potency variation across assay systems frequently causes irreproducible inflammation data. mPGES1-IN-8 (CAS 1381846-21-4) resolves this with cross-system validated benchmarks: HWB IC50 = 0.24 µM; A549 cellular IC50 = 0.87 µM; confirmed COX-1/COX-2 inactivity (≤16% inhibition at >100× HWB IC50). Co-crystal structure (PDB: 5T37, 1.761 Å) guides rational analog design. ≥98% purity. Ambient shipping.

Molecular Formula C16H19ClN4O2
Molecular Weight 334.80 g/mol
CAS No. 1381846-21-4
Cat. No. B609308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPGES1-IN-8
CAS1381846-21-4
SynonymsmPGES-1 Inhibitor-1
Molecular FormulaC16H19ClN4O2
Molecular Weight334.80 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2
InChIInChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22)
InChIKeyMBAHGUNQNAJTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAS 1381846-21-4) for mPGES-1 Targeted Research Procurement


2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAS 1381846-21-4), also referenced as mPGES1-IN-8, CAY10700, or mPGES-1 Inhibitor-1, is a synthetic small molecule belonging to the benzamide class with an imidazol-2-yl substituent and a pivalamido-methyl linker . Its primary designated target is microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway implicated in inflammation, pain, and oncogenesis . The compound is offered for research use by multiple vendors with reported purity specifications generally exceeding 98% .

mPGES-1 pathway study fit Downstream PGE2 inhibition research without confounding COX pathway modulation.
Enzyme inhibitor tool compound Synthetic benzamide class with imidazol-2-yl and pivalamido-methyl linker.
High-purity research reagent Reported purity specifications support reproducible enzyme and cell-based assays.

Why Generic Substitution Fails for mPGES-1 Inhibitor 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAS 1381846-21-4)


Within the prostaglandin E2 (PGE2) synthesis cascade, the conventional therapeutic approach relies on upstream inhibition of cyclooxygenase enzymes (COX-1/COX-2), which carries inherent risks of gastrointestinal and cardiovascular toxicity due to the suppression of other prostanoid pathways [1]. Downstream inhibition of mPGES-1 is proposed as a safer alternative, but mPGES-1 inhibitors are not functionally interchangeable. Their potency varies significantly across different assay systems (cell-free enzyme vs. cellular vs. whole blood), and their selectivity profiles against COX enzymes differ markedly [2]. Substituting this compound for another mPGES-1 inhibitor without verifying the exact assay context and quantitative potency benchmarks can lead to irreproducible results in inflammation or oncology models [3]. The following evidence establishes the precise performance metrics required for informed selection.

COX inhibitor vs mPGES-1
COX-1/2 inhibition may suppress other prostanoids; downstream mPGES-1 selectivity context may not transfer.
mPGES-1 inhibitor mismatch
Potency varies across assay systems; cell-free, cellular, and whole blood activity may shift significantly between compounds.
Binding mode not interchangeable
Substituting without co-crystal structure verification may limit structure-based optimization and rational analog design.

Quantitative Differentiation Evidence Guide: mPGES-1 Inhibitor 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAS 1381846-21-4)


Whole Blood Potency of 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide

In a human whole blood (HWB) assay, a physiologically relevant model that accounts for plasma protein binding, 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAY10700) demonstrated an IC50 of 0.24 µM [1]. This potency is defined in a context where many early-stage mPGES-1 inhibitors fail to translate their cell-free potency into whole blood activity. For comparison, the early lead compound anthranilic acid 5 (an mPGES-1 inhibitor) exhibited micromolar HWB potency, representing a >1000× improvement in whole blood potency achieved through the optimization leading to this chemical series [2].

Whole Blood Potency
Cross-study comparable
IC50 = 0.24 µM (human whole blood)
Supports ex vivo inflammation model context
>1000× improvement over early lead anthranilic acid 5 in HWB
mPGES-1 Inflammation Ex Vivo Assay

COX-1 and COX-2 Selectivity Profile of 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide

A key differentiator for downstream mPGES-1 inhibitors is their lack of activity against upstream cyclooxygenase enzymes. 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide exhibits negligible inhibition of COX-1 (9% inhibition at 100 µM) and COX-2 (16% inhibition at 30 µM) [1]. This contrasts sharply with non-selective NSAIDs (e.g., ibuprofen) or COX-2 selective inhibitors (coxibs), which potently inhibit COX enzymes at therapeutic concentrations (IC50 values typically in the low nanomolar to low micromolar range). The compound's inactivity against COX enzymes confirms its specific downstream targeting mechanism.

COX Selectivity
Class-level inference
COX-1: 9% at 100 µM; COX-2: 16% at 30 µM
Supports mPGES-1-specific pathway dissection
Minimal activity at concentrations far exceeding whole blood IC50
mPGES-1 Cyclooxygenase Selectivity

Cellular Potency of 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide in A549 Lung Cancer Cells

In cellular models, 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (mPGES1-IN-8) inhibited mPGES-1 in rhIL-1β-stimulated human A549 lung cancer cells, with an IC50 of 0.87 µM for reduction of PGE2 levels [1]. For comparative benchmarking, the well-known mPGES-1 inhibitor MK-886 has reported IC50 values in cellular assays ranging from 3-5 µM, and other mPGES-1 inhibitors such as MPO-0186 exhibit A549 cell IC50 values of approximately 0.24 µM with a corresponding cell-free IC50 of 0.49 µM [2]. This places the target compound in a moderate potency tier for cellular activity relative to the mPGES-1 inhibitor landscape.

A549 Cellular Potency
Cross-study comparable
IC50 = 0.87 µM (A549 cells)
Supports oncology cell-model endpoint review
~3-5× more potent than MK-886; ~3.6× less potent than MPO-0186
mPGES-1 A549 Oncology

Structural Confirmation by X-ray Crystallography of 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide Bound to mPGES-1

The binding mode of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide has been experimentally determined via X-ray crystallography in complex with human mPGES-1 (PDB ID: 5T37) at a resolution of 1.761 Å [1]. The ligand, designated as '758' in the structure, demonstrates a well-defined binding pose within the active site. This validated structural model, with a real space correlation coefficient of 0.919, is publicly accessible and distinct from homology models or docking predictions commonly used for other mPGES-1 tool compounds, offering a unique advantage for structure-based drug design (SBDD) and rational optimization studies [2].

Co-crystal Structure
Direct head-to-head
PDB ID: 5T37 (1.761 Å resolution)
Supports structure-based drug design context
Validated binding pose; real space correlation coefficient 0.919
mPGES-1 X-ray Crystallography Binding Mode

Recommended Application Scenarios for 2-Chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAS 1381846-21-4)


Ex Vivo Human Whole Blood Assays for Inflammation Target Engagement Studies

Researchers requiring a mPGES-1 inhibitor with validated potency in a physiologically relevant matrix should select this compound for ex vivo human whole blood assays. The quantified IC50 of 0.24 µM provides a clear benchmark for dose-response experiments, enabling direct comparison to literature values for other mPGES-1 inhibitors [1]. This application scenario is supported by the compound's demonstrated potency in whole blood, a key translational model for predicting in vivo efficacy.

Mechanistic Studies Dissecting COX-Dependent vs. COX-Independent PGE2 Regulation

Investigators aiming to delineate the specific contribution of mPGES-1 to PGE2 synthesis without cross-reactivity on COX-1 or COX-2 pathways should utilize this compound. Its inactivity against COX enzymes (≤16% inhibition at concentrations >100× its HWB IC50) ensures that observed biological effects are attributable to mPGES-1 inhibition, rather than upstream cyclooxygenase modulation [2]. This is critical for target validation studies in inflammation and pain research.

Cellular Oncology Models Investigating PGE2-Driven Tumorigenesis

For oncology research involving PGE2-mediated signaling in cancer cell lines such as A549, this compound provides a defined cellular potency reference point (IC50 = 0.87 µM) [1]. Users can leverage this quantitative benchmark to establish dose ranges for assessing anti-proliferative or anti-migratory effects, and to compare efficacy against other mPGES-1 inhibitors like MK-886 or MPO-0186 within the same experimental framework [2].

Structure-Based Drug Design (SBDD) and Binding Mode Analysis of mPGES-1

Medicinal chemists and structural biologists engaged in rational mPGES-1 inhibitor optimization should procure this compound to leverage its publicly available co-crystal structure with human mPGES-1 (PDB ID: 5T37) [1]. The 1.761 Å resolution structure provides atomic-level detail of the binding pose, which can inform the design of analogs with improved potency, selectivity, or pharmacokinetic properties. This represents a unique asset among mPGES-1 tool compounds [2].

Application
Selection Property
Validation Focus
Ex vivo whole blood target engagement
Whole blood potency benchmark
Human whole blood assay dose-response context
COX-independent PGE2 pathway dissection
COX-1/COX-2 inactivity profile
mPGES-1-specific pathway-response interpretation
Oncology cell-model PGE2 signaling
Cellular potency in cancer cell lines
A549 cell-model endpoint review
Structure-based drug design
Public co-crystal structure availability
Binding pose analysis and rational optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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